Crofelemer
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-22-16-10-6-5-9-14(16)12-19-18(21)15-11-17(23-20-15)13-7-3-2-4-8-13/h2-11H,12H2,1H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNAIBCYTQGWFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=NOC(=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Origin and Phytochemical Complexities of Crofelemer
Phytogeographical Distribution and Harvesting of Croton lechleri for Crofelemer Precursors
Croton lechleri belongs to the family Euphorbiaceae and is native to northwestern South America, specifically found in the Amazon basin. Its distribution spans tropical regions across Bolivia, Brazil, Colombia, Ecuador, Peru, and Venezuela. wikipedia.orgmdpi.comtheferns.infoufrgs.br These medium-sized evergreen trees typically grow 10 to 20 meters in height, with narrow trunks averaging about 30 centimeters in diameter. wikipedia.orgtheferns.info They are most commonly found in lowlands up to 1000 meters in elevation, particularly in mineral-rich disturbed soil and along rivers. wikipedia.org
The red latex, or sap, from Croton lechleri is the source material for this compound. fda.govwikipedia.orgmytesi.com This latex is traditionally collected by scoring the bark of the tree, allowing the sticky, reddish liquid to ooze out. google.comfda.gov While the sap can be harvested by tapping, similar to rubber trees, repeated tapping can make the trees vulnerable to fungal infections. wikipedia.org For large-scale pharmaceutical production, the crude plant latex (CPL) is harvested from both wild and cultivated trees. fda.govmytesi.com To facilitate transport and reduce processing steps, the latex is often freeze-dried to obtain a solid powder. google.com Sustainable harvesting programs and reforestation efforts are in place to ensure the quality, safety, and ecological integrity of the Croton lechleri source. mytesi.compharmacognosy.usbiospace.comsec.gov
Biochemical Composition of Croton lechleri Latex Relevant to this compound Isolation
The latex of Croton lechleri is a complex mixture of various phytochemicals, with proanthocyanidins (B150500) being the predominant constituents. mdpi.comthieme-connect.comthieme-connect.com
Proanthocyanidin (B93508) Oligomers: Nature and Diversity
Proanthocyanidins constitute a significant portion, often exceeding 90% of the dry weight, of the Croton lechleri resin. wikipedia.orgthieme-connect.competrakemindo.co.id this compound itself is a heterogeneous proanthocyanidin oligomer. fda.gov These oligomers are composed of repeating units of flavan-3-ols. nih.gov The polymeric chains in this compound typically range from 3 to 30 units, with an average length between 5 and 7.5 units, resulting in an average molecular weight of 1700 to 2500 Daltons. fda.govwikipedia.org
The monomeric units that comprise these proanthocyanidin oligomers include:
(+)-catechin fda.govthieme-connect.comfda.gov
(−)-epicatechin fda.govthieme-connect.comfda.gov
(+)-gallocatechin fda.govthieme-connect.comfda.gov
(−)-epigallocatechin fda.govthieme-connect.comfda.gov
These monomers can appear in random order within the polymeric chains. fda.gov Dimeric procyanidins such as B-1 and B-4 have also been identified, along with various dimers and trimers like catechin-(4α→8)-epigallocatechin and gallocatechin-(4α→8)-epicatechin. thieme-connect.comthieme-connect.com The structural diversity of these proanthocyanidins, including co-existing procyanidin (B600670) oligomers, makes their separation and quantification challenging. fda.gov
Table 1: Key Monomeric Units of this compound Proanthocyanidins
| Monomeric Unit | PubChem CID (Approximate) |
| (+)-Catechin | 9064 |
| (-)-Epicatechin | 72277 |
| (+)-Gallocatechin | 107904 |
| (-)-Epigallocatechin | 65064 |
Minor Constituents: Alkaloids (e.g., Taspine) and Terpenoid Compounds
Beyond the dominant proanthocyanidins, Croton lechleri latex contains several minor but notable constituents, including alkaloids and terpenoid compounds. wikipedia.orgmdpi.commdpi.com
Alkaloids: Taspine (B30418) is a significant alkaloid found in the sap, with its concentration potentially varying from 1.3% to 20.4% of the dried weight, averaging around 9%. wikipedia.orgpetrakemindo.co.idnih.gov Taspine has been historically associated with the wound-healing properties attributed to "dragon's blood" and is a benzylisoquinoline-like alkaloid. wikipedia.orgpetrakemindo.co.idmdpi.comgoogle.com Other alkaloids identified in the leaves, though less prominent in the latex, include isoboldine, norisoboldine, magnoflorine, thaliporphine, and glaucine. mdpi.comnih.gov
Terpenoid Compounds: Minor amounts of terpenoid compounds are also present in the latex. wikipedia.orgmdpi.com These include clerodane diterpenoids such as korberin A and B, bincatriol, crolechinol, and crolechinic acid. mdpi.com
Other Minor Constituents: Other identified minor constituents include flavan-3-ols (e.g., catechin (B1668976), epicatechin, gallocatechin, epigallocatechin), phenylpropanoids, lignans (B1203133) (e.g., 3',4-O-dimethylcedrusin), megastigmanes (e.g., blumenol B, blumenol C, 4,5-dihydroblumenol A), and phenolic derivatives like 1,3,5-trimethoxybenzene (B48636) and 2,4,6-trimethoxyphenol. wikipedia.orgthieme-connect.competrakemindo.co.idnih.govmdpi.com
Table 2: Selected Minor Constituents of Croton lechleri Latex
| Compound Name | Compound Class | PubChem CID (Approximate) |
| Taspine | Alkaloid | 120152 |
| Korberin A | Diterpenoid | Not readily available |
| Korberin B | Diterpenoid | Not readily available |
| 3',4-O-dimethylcedrusin | Lignan | 16008775 |
| Blumenol B | Megastigmane | 5281489 |
| Blumenol C | Megastigmane | 5281490 |
| 1,3,5-trimethoxybenzene | Phenolic Derivative | 7592 |
| 2,4,6-trimethoxyphenol | Phenolic Derivative | 124317 |
Challenges in Reproducible Extraction and Isolation of Complex Polymeric Proanthocyanidin Compositions
The extraction and isolation of this compound, a complex and heterogeneous mixture of proanthocyanidin oligomers, present several challenges. fda.govfda.gov
Heterogeneity and Structural Diversity: this compound is not a single chemical entity but a heterogeneous proanthocyanidin oligomer with varying chain lengths (3 to 30 units) and random arrangements of its monomeric units (catechin, epicatechin, gallocatechin, epigallocatechin). fda.govwikipedia.orgfda.gov This structural diversity makes precise separation and quantification of intact oligomers highly challenging using standard chromatographic methods like HPLC. fda.gov
Presence of Undesirable Constituents: The crude latex contains other compounds, such as the alkaloid taspine, which, while having some reported biological activities, may be undesirable in the final pharmaceutical composition and need to be removed or reduced. google.comgoogle.com
Extraction Solvents and Foaming: Various organic solvents (e.g., acetone, methanol, butanol, isopropanol, ethyl acetate (B1210297), methylene (B1212753) chloride, dichloroethane) have been used for extraction. Some of these solvents can reduce foaming caused by saponins (B1172615) and sugars present in the extract, but they also pose safety and disposal concerns. google.com
Reproducibility and Consistency: Ensuring reproducible extraction and isolation of a complex polymeric composition like this compound, while maintaining a consistent therapeutic profile, is critical for pharmaceutical development. This requires robust control over the botanical raw material, manufacturing processes, and characterization of the drug substance. fda.gov The lyophilization (freeze-drying) of crude latex or the addition of water during isolation has been found to increase yield and reduce processing steps, thereby lowering production costs. google.com
Biosynthetic Pathways of this compound Constituents within Croton lechleri (If applicable to existing research)
The biosynthesis of proanthocyanidins (PAs) in plants, including Croton lechleri, is a well-studied pathway within secondary metabolism. Proanthocyanidins are derived from the flavonoid pathway. researchgate.net
The simplified biosynthetic pathway for proanthocyanidins typically involves:
Phenylalanine as the initial precursor.
Conversion to cinnamic acid and then to coumaroyl-CoA .
Entry into the flavonoid pathway, leading to the formation of chalcones , then flavanones , and subsequently dihydroflavonols .
Reduction of dihydroflavonols to leucoanthocyanidins and then to catechins and epicatechins (the monomeric units of proanthocyanidins). researchgate.net
These monomeric units then undergo polymerization to form oligomeric and polymeric proanthocyanidins. researchgate.net
Research has focused on identifying the main genes putatively involved in the PA biosynthetic pathway in C. lechleri to predict proanthocyanidin production in cell cultures. researchgate.net This includes evaluating gene expression in calli and cell suspensions to identify suitable predictive gene markers for PA biosynthesis. researchgate.net
The biosynthesis of alkaloids like taspine in Croton lechleri would typically proceed via different pathways, often involving amino acid precursors (e.g., tyrosine for benzylisoquinoline alkaloids like taspine). Terpenoid biosynthesis follows the mevalonate (B85504) or methylerythritol phosphate (B84403) pathways. While the general biosynthetic routes for these compound classes are known in plants, specific detailed pathways for all minor constituents within Croton lechleri are subjects of ongoing research.
Advanced Chemical Characterization and Analytical Methodologies for Crofelemer
Isolation and Purification Techniques
The isolation and purification of crofelemer from its natural source are critical steps to obtain a high-purity compound suitable for pharmaceutical applications. The process typically begins with the crude plant latex and involves several chromatographic stages.
The purification of this compound frequently employs column chromatography techniques, particularly ion-exchange and size-exclusion chromatography google.comgoogle.com. After initial filtration of the aqueous phase containing this compound, low-pressure liquid chromatography on an ion-exchange column is utilized dovepress.com.
Ion-Exchange Chromatography (IEC): CM-Sepharose is a commonly used resin for ion-exchange chromatography in this compound purification google.comgoogle.com. CM-Sepharose Fast Flow, for instance, is a weak cation exchanger based on a cross-linked 6% agarose (B213101) matrix with carboxymethyl (CM) functional groups cytivalifesciences.comsigmaaldrich.com. This method separates molecules based on their charge, with charged molecules interacting with the oppositely charged stationary phase chromtech.com. The ratio of CM-Sepharose to the feed in the column can range from approximately 3.5:1 to 11:1 google.com.
Size-Exclusion Chromatography (SEC): Sephadex LH-20 is a beaded, cross-linked dextran (B179266) that has been hydroxypropylated, providing both hydrophilic and lipophilic characteristics sigmaaldrich.comcytivalifesciences.com. It is employed for molecular sizing and can also separate components by partition between stationary and mobile phases cytivalifesciences.com. In this compound purification, Sephadex LH-20 is used, sometimes in conjunction with CM-Sepharose, with a recommended ratio of Sephadex LH-20 to the feed ranging from about 8:1 to 90:1 google.com. SEC is also used as an analytical technique, with data from 12.1 min retention times being useful for classifying this compound stability samples nih.gov.
These chromatographic techniques can be used individually or in combination to achieve the desired purity levels google.comgoogle.com.
Optimization of the extraction and purification process is crucial for enhancing both the purity and yield of this compound. Lyophilization of crude plant latex or the strategic addition of water to the plant latex during the initial isolation steps have been shown to increase yield and reduce the number of subsequent processing steps, thereby lowering production costs google.com. The goal of these optimized processes is to achieve high purity, with levels often exceeding 98%, and in some cases, reaching 99% to 99.99% as measured by High-Performance Liquid Chromatography (HPLC) google.com.
Column Chromatography Systems: Ion-Exchange (e.g., CM-Sepharose) and Size-Exclusion (e.g., Sephadex LH-20) Methodologies
Spectroscopic Characterization of this compound Oligomers
Spectroscopic methods provide invaluable insights into the structural features and composition of this compound oligomers, serving as critical tools for physicochemical characterization and quality control nih.govnih.gov.
UV-Vis absorption spectroscopy is a fundamental technique for characterizing this compound. It provides absorption data across a broad wavelength range, typically from 190 to 1100 nm nih.gov. For classifying this compound stability samples, UV-Vis absorption data between 240 and 600 nm has proven particularly useful nih.gov. In analytical procedures such as reversed-phase HPLC, UV detection at 280 nm is commonly employed for monitoring and quantifying this compound and its components ku.edu. The extinction coefficient of this compound at 280 nm is approximately 7.6 mL/(mg cm) researchgate.net.
Table 1: Key UV-Vis Absorption Parameters for this compound Characterization
| Parameter | Value/Range | Application/Significance | Source |
| Wavelength Range (Analysis) | 190 – 1100 nm | General physicochemical characterization | nih.gov |
| Wavelength Range (Classification) | 240 – 600 nm | Effective for classifying this compound stability samples | nih.gov |
| Monitoring Wavelength (HPLC) | 280 nm | Used for detection and quantification in HPLC | ku.edu |
| Extinction Coefficient (at 280 nm) | 7.6 mL/(mg cm) | Used for concentration determination | researchgate.net |
Fourier Transform Infrared (FTIR) spectroscopy is utilized for structural fingerprinting of this compound. It provides information about the functional groups present within the molecule and is effective for identifying impurities and assessing structural integrity google.comfda.gov. FTIR data, specifically within the 1100–1700 cm⁻¹ range, contributes to the classification of this compound stability samples, indicating its utility in distinguishing between different sample types based on their vibrational characteristics nih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Oligomer Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool employed for the detailed structural characterization of this compound oligomers. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy, along with two-dimensional (2D NMR) techniques, have been utilized to elucidate the structural properties of this compound wikipedia.orgwikipedia.orgsci-hub.se.
NMR analysis can reveal significant alterations in the compositional profile of different this compound lots or those subjected to various conditions, such as accelerated thermal degradation wikipedia.org. Specifically, ¹³C NMR is instrumental in determining the ratio of the constituent monomer building blocks, such as catechin (B1668976)/epicatechin to gallocatechin/epigallocatechin. This is achieved by analyzing the differences in carbon signals that arise from the distinct stereochemistry between these monomeric units wikipedia.orgfishersci.ca. Furthermore, NMR spectroscopy aids in establishing the relative and absolute configurations of the individual monomer units within the polymeric structure wikipedia.org.
Chromatographic Analysis and Molecular Weight Profiling
Chromatographic techniques, often coupled with spectroscopic and spectrometric detectors, are indispensable for analyzing the complex mixture that constitutes this compound. Prior to advanced chromatographic analysis, this compound samples are frequently subjected to molecular weight-based fractionation and thiolysis, a depolymerization process that breaks down the proanthocyanidin (B93508) oligomers into their constituent monomeric and terminal units, simplifying subsequent analysis researchgate.netwikipedia.orgmassbank.euuni.lu.
High-Performance Liquid Chromatography (HPLC) Techniques
High-Performance Liquid Chromatography (HPLC) serves as a foundational analytical method for the assessment of this compound's composition and purity researchgate.netwikipedia.orgmassbank.eunih.govuni.luresearchgate.net. Various HPLC modes are employed to address different aspects of its chemical characterization.
Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC) when organic solvents are used, is a widely adopted technique for determining the molecular weight distribution (MWD) and polymerization degree of polymeric compounds like this compound nih.govnih.govmassbank.eufishersci.ca. SEC separates molecules based on their hydrodynamic volume, with larger molecules eluting faster through the column packing material massbank.eufishersci.ca.
Modern SEC often incorporates multiple detectors (md-SEC), such as differential refractive index (DRI), light scattering (e.g., low-angle laser light scattering (LALLS) or multi-angle laser light scattering (MALLS)), and viscometry nih.govnih.govuni.lu. This multi-detector approach allows for the direct and more accurate determination of molecular weights and their distributions, providing a comprehensive profile of the polymer's size heterogeneity nih.govnih.gov.
For this compound, which is characterized by an average molecular weight ranging from approximately 1900 to 2700 Daltons and chain lengths spanning 3 to 30 monomer units, SEC is critical for understanding its polydispersity nih.gov. A polydispersity index (PDI), which is the ratio of weight-average molecular weight (Mw) to number-average molecular weight (Mn), in the range of 0.9 to 1.2 has been reported for this compound, indicating its relatively narrow molecular weight distribution for a botanical polymer researchgate.net. The molecular weight distribution is a key quality attribute, as it reflects the consistency and properties of the polymeric mixture massbank.eu.
Hydrophilic Interaction Chromatography (HILIC) is a specialized chromatographic mode particularly effective for the separation of polar compounds that exhibit poor retention in conventional reversed-phase HPLC systems. This technique utilizes polar stationary phases in conjunction with a mobile phase that contains a high proportion of organic solvent and a small amount of water.
The primary retention mechanism in HILIC involves the partitioning of analytes between the bulk mobile phase and a water-enriched layer that is adsorbed onto the surface of the polar stationary phase. Additional interactions, such as electrostatic forces and hydrogen bonding with the stationary phase, also contribute to retention. Elution of analytes is typically achieved by gradually increasing the water content in the mobile phase.
For complex proanthocyanidins (B150500) like this compound, HILIC offers a valuable approach to resolve components based on their polarity and compositional differences researchgate.net. Common mobile phase additives in HILIC include ammonium (B1175870) formate (B1220265) and acetate (B1210297) buffers, and adjusting their ionic strength can significantly influence retention and selectivity. A notable advantage of HILIC is its high compatibility with mass spectrometry, largely due to the high organic content of its mobile phases, which facilitates efficient electrospray ionization.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is extensively utilized for the separation and resolution of individual components within the complex this compound mixture researchgate.netwikipedia.orgmassbank.euuni.lu. This technique is often coupled with both ultraviolet (UV) absorption and fluorescence detection to provide comprehensive analytical insights.
Typical detection parameters for this compound analysis via RP-HPLC include UV absorption at 280 nm and fluorescence detection with an excitation wavelength (λex) of 276 nm and an emission wavelength (λem) of 316 nm researchgate.net. RP-HPLC chromatograms provide characteristic profiles, and specific peaks, such as those eluting at 14.1 min, 25.3 min, 29 min, and 42.5 min, can be monitored to assess chemical stability and identify degradation products over time researchgate.net. Unidentified peaks from RP-HPLC separations can be isolated and subjected to further structural elucidation using mass spectrometry researchgate.net.
A common setup for RP-HPLC analysis of this compound involves a C18 column (e.g., Vydac 218TP, 250 × 4.6 mm, 5 µm) maintained at a controlled temperature, such as 40°C. The separation is typically performed using a linear gradient elution with mobile phases containing formic acid and 2-propanol in water (Mobile Phase A) and methanol, water, formic acid, and 2-propanol (Mobile Phase B) researchgate.net. The ability of fluorescence detectors to rapidly switch excitation and emission wavelengths is crucial for resolving multiple compounds in complex matrices, ensuring accurate detection of various components.
Hydrophilic Interaction Chromatography (HILIC) for Polarity and Compositional Analysis
Mass Spectrometry (MS) Applications: Negative-Ion Electrospray Ionization Mass Spectrometry (ESI-MS)
Mass Spectrometry (MS), particularly Electrospray Ionization Mass Spectrometry (ESI-MS), including tandem mass spectrometry (MS/MS), is a vital technique for the detailed characterization of this compound, especially for identifying its oligomeric components and degradation products wikipedia.orgresearchgate.netwikipedia.orgmassbank.euuni.lu.
ESI is considered a "soft ionization" technique, meaning it produces molecular ions with minimal fragmentation. This characteristic is highly advantageous for the analysis of large, complex macromolecules like this compound, as it allows for the observation of intact pseudo-molecular ions. ESI can also generate multiply charged ions, effectively extending the measurable mass range to accommodate the broad molecular weight spectrum of this compound oligomers.
For this compound, negative-ion ESI mode is frequently employed researchgate.netwikipedia.orgmassbank.euuni.lu. This mode is particularly useful for detecting specific cleavage and degradation products that may form under various conditions, such as temperature stress or metal-catalyzed oxidation researchgate.netmassbank.eu. For instance, MS analysis of peaks collected from RP-HPLC can reveal major ions with specific mass-to-charge (m/z) ratios, such as 1097.18, 1307.22, and 917.17, providing insights into the composition of these fractions researchgate.net.
Analytical systems often integrate ESI-MS with liquid chromatography, such as an Agilent 6520 Series Accurate-Mass Quadrupole Time-of-Flight (Q-TOF) LC/MS system. Typical ESI parameters include a capillary voltage of 2.8 kV and a desolvation temperature of 250°C researchgate.net. The combination of thiolysis (a depolymerization step) with routine HPLC and ESI-MS methods is a successful strategy for comprehensively analyzing the complex proanthocyanidin structures found in this compound researchgate.net.
Table 1: Key Analytical Parameters for this compound Characterization
| Analytical Technique | Key Parameters/Findings | Application to this compound | Source |
| NMR Spectroscopy | ¹H NMR, ¹³C NMR, 2D NMR | Oligomer characterization, monomer ratio determination, stereochemistry | wikipedia.orgfishersci.cawikipedia.orgsci-hub.se |
| SEC (HPLC) | Molecular weight range: 1700-2700 Da, PDI: 0.9-1.2, multi-detector (RI, LS, Viscometer) | Molecular weight distribution, polymerization degree, size fractionation | fishersci.caresearchgate.netwikipedia.orgmassbank.eunih.govresearchgate.netnih.govnih.govmassbank.eufishersci.cauni.lu |
| HILIC (HPLC) | Polar stationary phases, high organic mobile phase, elution by increasing water content, ammonium formate/acetate buffers | Polarity and compositional analysis of polar compounds, compatibility with MS | researchgate.net |
| RP-HPLC | C18 column, UV (280 nm), Fluorescence (λex=276 nm, λem=316 nm), gradient elution | Component resolution, chemical stability monitoring, degradation product detection | researchgate.netwikipedia.orgmassbank.euuni.lu |
| ESI-MS | Negative-ion mode, soft ionization, multiple charging, m/z values (e.g., 1097.18, 1307.22, 917.17), Q-TOF LC/MS | Identification of oligomers, cleavage/degradation products, molecular mass | wikipedia.orgresearchgate.netwikipedia.orgmassbank.euuni.lu |
Thiolysis for Proanthocyanidin Monomer Composition and Degree of Polymerization Determination
Thiolysis is a critical chemical degradation method employed to determine the monomer composition and average degree of polymerization (mDP) of proanthocyanidin polymers like this compound. This technique involves the acid-catalyzed cleavage of interflavanoid bonds in the presence of a thiol reagent, such as β-mercaptoethanol (β-ME) or toluene-α-thiol nih.govscienceopen.comsanddorn.net.
During thiolysis, the terminal units of the proanthocyanidin polymer are released as free flavanol monomers, while the extension units react with the thiol to form corresponding thiol adducts at the C-4 position nih.govscienceopen.com. For this compound, which is primarily composed of gallocatechin with a minor contribution from catechin, thiolysis yields these constituent flavanol monomers and their β-ME derivatives nih.gov.
The products of thiolysis are typically separated and analyzed using reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with UV absorption and/or fluorescence detection, and electrospray ionization mass spectrometry (ESI-MS) nih.govsanddorn.net. The average degree of polymerization (mDP) is calculated by determining the ratio of total flavanol units (monomers plus thiol adducts) to the terminal flavanol units scienceopen.comsanddorn.net. This provides a quantitative measure of the average length of the proanthocyanidin chains.
For example, studies on this compound have utilized thiolysis to assess the impact of various stress conditions on its polymeric structure. Changes in the thiolysis profile, as observed by RP-HPLC and ESI-MS, can indicate alterations in the proanthocyanidin oligomer composition and potential degradation pathways nih.gov.
Analytical Method Development and Validation for Complex Botanical Mixtures
The development and validation of analytical methods for complex botanical mixtures, such as this compound, present unique challenges due to their inherent heterogeneity and the presence of numerous coexisting substances labmanager.comnih.gov. Unlike single-component drugs, botanical drug substances are often complex mixtures of various chemical constituents, which can exhibit significant physicochemical variation depending on the natural source and processing nih.govresearchgate.net.
Effective analytical method development for these mixtures aims to identify, quantify, and characterize the active components, impurities, and degradation products, ensuring consistent and reliable results labmanager.com. This often requires the use of orthogonal analytical techniques that leverage different separation and detection principles to provide a comprehensive characterization fda.gov.
Key considerations in method development for complex botanical mixtures include:
Specificity: Ensuring that the method can accurately measure the target analyte(s) without interference from other components in the mixture, including excipients, degradation products, or naturally occurring plant compounds labmanager.com.
Sensitivity: The ability to detect and quantify components, especially impurities, at low concentrations.
Robustness: The method's ability to remain unaffected by small, deliberate variations in method parameters labmanager.com.
Accuracy and Precision: Ensuring the measurements are close to the true value and are reproducible labmanager.com.
Chemical Fingerprinting and Comparative Characterization of this compound Lots
Chemical fingerprinting is a crucial approach for the comparative characterization of complex botanical drug substances like this compound, enabling the assessment of batch-to-batch consistency and identifying potential variations arising from raw material sources or manufacturing processes nih.govresearchgate.net. Given that this compound lots may exhibit significant physicochemical variation due to their natural origin, chemical fingerprinting provides a holistic view of the compositional profile researchgate.net.
A variety of analytical techniques are employed for chemical fingerprinting, including:
Liquid Chromatography (LC): Techniques such as Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV absorption and fluorescence detection, Size-Exclusion Chromatography (SEC), and Hydrophilic Interaction Chromatography (HILIC) are used to separate and detect various components of this compound based on their physicochemical properties nih.govnih.govresearchgate.net.
Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) and tandem MS (MS/MS) provide detailed information on the molecular weight and structural characteristics of the proanthocyanidin oligomers and their degradation products nih.govresearchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers insights into the structural elucidation of components within the complex mixture researchgate.net.
These techniques generate extensive analytical data that form the "fingerprint" of a specific this compound lot. By comparing these fingerprints across different lots, subtle differences in composition can be identified. For instance, studies have shown that liquid chromatography, UV absorbance spectroscopy, mass spectrometry, and NMR analysis can reveal substantial changes in the composition of this compound lots subjected to various treatments researchgate.net.
Identification and Quantification of Impurities (e.g., Taspine)
The identification and quantification of impurities are essential aspects of quality control for any pharmaceutical product, including botanical drugs like this compound. Impurities can arise from the natural source, extraction process, or degradation pathways. For this compound, a known impurity mentioned is taspine (B30418) fda.govgoogle.com.
Taspine is an alkaloid found in the latex of Croton lechleri, the source plant for this compound researchgate.netfda.gov. While this compound is a polymeric proanthocyanidin, the crude latex also contains other compounds, including alkaloids like taspine researchgate.net. Therefore, robust analytical methods are required to monitor and control the levels of such impurities in the final drug substance.
High-Performance Liquid Chromatography (HPLC) is a primary method used for the identification and quantification of impurities in this compound google.com. For instance, it has been specified that this compound should contain taspine at an amount of less than 500 ppm as measured by HPLC google.com. Other potential impurities mentioned include organic compounds like acetone, n-butanol, and diacetone alcohol google.com.
The development of impurity profiling methods requires high selectivity and sensitivity to detect and quantify impurities even at very low concentrations researchgate.net. Techniques like LC-MS/MS can be employed for the unambiguous identification and structural characterization of unknown impurities researchgate.net.
Forced Degradation Studies and Chemical Stability Analysis (e.g., thermal, metal-catalyzed oxidation)
Forced degradation studies, also known as stress testing, are integral to understanding the chemical stability profile of this compound and identifying its degradation pathways and products nih.govrjptonline.org. These studies involve subjecting the drug substance to exaggerated environmental conditions to accelerate degradation, thereby providing insights into its intrinsic stability and potential vulnerabilities nih.govrjptonline.org.
Common stress conditions applied in forced degradation studies include:
Thermal Stress: Incubation at elevated temperatures (e.g., 25°C and 40°C for extended periods) to assess degradation due to heat nih.govresearchgate.net.
Metal-Catalyzed Oxidation: Exposure to metal ions to mimic potential exposure during manufacturing and evaluate oxidative degradation pathways nih.govresearchgate.net. Proanthocyanidins are susceptible to oxidation, and metal ions can catalyze these reactions nih.gov.
For this compound, studies have shown that temperature stress and metal-catalyzed oxidation lead to substantial changes in its composition nih.govresearchgate.net. These changes are monitored using analytical techniques such as RP-HPLC with UV absorption and fluorescence detection, and ESI-MS, including MS/MS nih.govresearchgate.net. The data generated from these studies help to identify specific cleavage and degradation products that are formed under different stress conditions nih.gov.
Understanding the degradation profile of this compound under these conditions is crucial for developing stable formulations, determining appropriate storage conditions, and establishing shelf-life specifications for the drug product rjptonline.org.
Integration of Analytical Data through Data Mining and Machine Learning Approaches for Quality Attribute Identification
The complex nature of botanical drug substances like this compound generates vast amounts of analytical data from various orthogonal techniques. Integrating and interpreting this high-dimensional data is a significant challenge for identifying critical quality attributes (CQAs) and ensuring comparative characterization between different product lots nih.govresearchgate.netnih.gov. Data mining and machine learning approaches offer powerful tools to address this complexity.
These advanced computational methods can:
Visualize Data: Techniques like Principal Component Analysis (PCA) help to reduce the dimensionality of complex datasets, allowing for visualization and identification of patterns and clusters among different this compound samples nih.govnih.govresearchgate.net.
Identify Chemical Signatures: Mutual information scores can identify chemical signatures within large analytical datasets (e.g., ESI-MS data) that differentiate this compound samples, even when these differences might be missed by traditional data analysis nih.govresearchgate.netnih.govresearchgate.net. For instance, mutual information calculations on over 800,000 data points in ESI-MS analytical data revealed specific this compound cleavage and degradation products that were differentially generated under specific storage/degradation conditions nih.gov.
Discriminate Samples: Supervised learning classifiers can robustly discriminate between different this compound samples with high accuracy (e.g., around 99% classification accuracy), indicating that mathematical models can identify even subtle differences in physicochemical data sets researchgate.netnih.govresearchgate.net. This capability is vital for comparative characterization and ensuring product consistency.
Identify Critical Quality Attributes (CQAs): By integrating data from physicochemical and biological assays, data mining and machine learning can help identify CQAs that are most relevant in distinguishing between different populations of this compound nih.govresearchgate.net. CQAs are physical, chemical, and biological properties associated with the drug that are critical for its quality and performance nih.gov.
The application of these techniques allows for a more comprehensive and nuanced understanding of the quality attributes of complex mixture drugs, moving beyond traditional analytical comparisons to a more integrated and predictive model for quality control and comparability assessments nih.govresearchgate.netresearchgate.net.
Molecular and Cellular Pharmacodynamics of Crofelemer
Mechanistic Elucidation of Antisecretory Action
The antisecretory action of crofelemer is attributed to its ability to modulate chloride ion transport across the apical membrane of intestinal epithelial cells. It functions as a novel antidiarrheal agent by reducing intestinal chloride ion and fluid secretion. biorxiv.orgplos.org This is achieved through the inhibition of two distinct types of chloride channels: CFTR and CaCCs. researchgate.netnih.govbiorxiv.orgplos.orgdrugbank.comwikipedia.orgdovepress.compatsnap.com This dual inhibitory mechanism is crucial for its physiological effects in mitigating conditions characterized by excessive fluid and electrolyte loss in the gastrointestinal lumen. researchgate.netnih.govbiorxiv.orgplos.org
This compound acts as an inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which is a significant contributor to intestinal fluid secretion driven by cyclic adenosine (B11128) monophosphate (cAMP). researchgate.netnih.govplos.orgdrugbank.comwikipedia.orgdovepress.compath.org The compound functions as a partial antagonist of CFTR Cl- conductance. nih.gov The inhibition of CFTR by this compound is characterized as a use-dependent inhibitory modulation. researchgate.netbiorxiv.orgplos.orgplos.org
Studies have demonstrated that this compound exhibits concentration-dependent inhibition of CFTR. nih.govdovepress.com The maximum inhibition achieved on CFTR activity is approximately 60%. researchgate.netnih.govdovepress.comfda.gov The half-maximal inhibitory concentration (IC50) for this compound's inhibition of CFTR has been determined to be in the range of 6-7 µM. researchgate.netbiorxiv.orgplos.orgdovepress.complos.orgfda.govnih.govnih.gov
Table 1: this compound's Inhibition of CFTR Chloride Channels
| Channel | Maximum Inhibition | IC50 (µM) |
| CFTR | ~60% | 6-7 |
This compound's inhibitory action on CFTR occurs at an extracellular site on the channel. researchgate.netnih.govplos.orgfda.gov This interaction results in a voltage-independent block of the CFTR channel. researchgate.netnih.govbiorxiv.orgplos.orgplos.orgfda.gov Mechanistically, this compound stabilizes the CFTR channel in its closed conformational state. researchgate.netnih.govbiorxiv.orgplos.orgplos.orgfda.gov A notable characteristic of this inhibition is its prolonged pharmacodynamic effect, with significant CFTR inhibition persisting for several hours even after the compound is washed out. researchgate.netnih.govbiorxiv.orgplos.orgplos.orgfda.govnih.gov
This compound modulates CFTR activity through its use-dependent inhibitory mechanism. researchgate.netbiorxiv.orgplos.orgplos.org Interestingly, despite its inhibitory effects, this compound's inhibition of CFTR Cl- conductance remains partial, even at high concentrations. nih.gov Furthermore, research indicates that this compound does not interfere with the potency of other established CFTR inhibitors, such as glycine (B1666218) hydrazide or thiazolidinone CFTR inhibitors. researchgate.netnih.gov This suggests that this compound may interact with CFTR at a distinct binding site or through a different allosteric mechanism compared to these other classes of inhibitors. nih.gov
In addition to CFTR, this compound strongly inhibits intestinal calcium-activated chloride channels (CaCCs). researchgate.netnih.govbiorxiv.orgplos.orgdrugbank.comwikipedia.orgdovepress.compatsnap.com Specifically, it has been shown to target TMEM16A, which is also known as ANO1 (anoctamin 1) and DOG (Discover On Gastrointestinal Stromal Tumors). researchgate.netnih.govbiorxiv.orgplos.orgplos.orgnih.gov TMEM16A is recognized as a key CaCC in various epithelial cells, including those found in the intestinal lining. nih.gov Similar to its action on CFTR, this compound's inhibition of CaCCs, particularly TMEM16A, is also voltage-independent. researchgate.netnih.govbiorxiv.orgplos.orgdovepress.complos.orgnih.gov
This compound demonstrates a concentration-dependent inhibitory effect on CaCCs. nih.govdovepress.com Studies have reported that this compound achieves a maximum inhibition of greater than 90% on TMEM16A activity. researchgate.netnih.govbiorxiv.orgplos.orgdovepress.complos.orgfda.govnih.govnih.gov The IC50 value for the inhibition of TMEM16A by this compound is approximately 6.5 µM. researchgate.netnih.govbiorxiv.orgplos.orgdovepress.complos.orgfda.govnih.govnih.gov
Table 2: this compound's Inhibition of CaCC (TMEM16A) Chloride Channels
| Channel | Maximum Inhibition | IC50 (µM) |
| TMEM16A (CaCC) | >90% | 6.5 |
Inhibition of Calcium-Activated Chloride Channels (CaCCs), including TMEM16A (ANO1/DOG)
Voltage-Independent Inhibition Mechanism
This compound exerts its inhibitory effect on chloride channels through a voltage-independent mechanism. uni.lunih.govguidetopharmacology.orgnih.gov Specifically, for the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, this compound acts at an extracellular site, leading to a voltage-independent block that stabilizes the channel in a closed state. uni.lunih.govnih.govbiorxiv.org This suggests that this compound's inhibition of CFTR does not involve direct pore occlusion, distinguishing its action from certain other CFTR inhibitors that produce voltage-dependent block and rapid channel flicker. uni.lu Similarly, this compound strongly inhibits the intestinal calcium-activated chloride channel TMEM16A (also known as ANO1 and DOG) via a voltage-independent inhibition mechanism. uni.lunih.govguidetopharmacology.orgnih.govbiorxiv.orgresearchgate.net
Dual Inhibitory Action on Structurally Unrelated Intestinal Chloride Channels
A key aspect of this compound's pharmacodynamics is its dual inhibitory action on two distinct and structurally unrelated intestinal chloride channels: the cystic fibrosis transmembrane conductance regulator (CFTR) and the calcium-activated chloride channel (CaCC), specifically identified as TMEM16A. uni.lunih.govuni-goettingen.deblogspot.combiorxiv.orgguidetopharmacology.orgnih.govbiorxiv.orgresearchgate.netblogspot.comsemanticscholar.orgiiab.me CFTR is a cAMP-stimulated chloride channel, while TMEM16A is a calcium-activated chloride channel. uni.luuni-goettingen.debiorxiv.orgblogspot.comiiab.me This dual inhibition is significant because secretory diarrheas often involve the hyperactivity of both cAMP- and calcium-dependent chloride secretion pathways. uni.lublogspot.com
Research findings demonstrate concentration-dependent inhibition of both channels by this compound. For CFTR, this compound exhibits a maximum inhibition of approximately 60% with an IC50 of approximately 7 µM. uni.lunih.govnih.govbiorxiv.orgblogspot.com For TMEM16A, this compound shows even stronger inhibition, with a maximum inhibition exceeding 90% and an IC50 of approximately 6.5 µM. uni.lunih.govguidetopharmacology.orgnih.govbiorxiv.orgresearchgate.netblogspot.com This suggests a potent effect on both major prosecretory intestinal chloride channels. uni.lunih.govnih.gov
Table 1: Inhibitory Characteristics of this compound on Intestinal Chloride Channels
| Channel Type | Activation Mechanism | Maximum Inhibition (%) | IC50 (µM) | Inhibition Mechanism |
| CFTR | cAMP-stimulated | ~60% uni.lunih.govnih.govbiorxiv.orgblogspot.com | ~7 uni.lunih.govnih.govbiorxiv.orgblogspot.com | Voltage-independent block, stabilizes closed state uni.lunih.govnih.govbiorxiv.org |
| TMEM16A (CaCC) | Calcium-activated | >90% uni.lunih.govguidetopharmacology.orgnih.govbiorxiv.orgresearchgate.netblogspot.com | ~6.5 uni.lunih.govguidetopharmacology.orgnih.govbiorxiv.orgresearchgate.netblogspot.com | Voltage-independent inhibition uni.lunih.govguidetopharmacology.orgnih.govbiorxiv.orgresearchgate.net |
Cellular Assays for Investigating Chloride Ion Secretion
Investigation into this compound's effects on chloride ion secretion extensively utilizes established cellular assay models.
Human Intestinal Epithelial Cell Lines (e.g., T84, FRT cells)
Human intestinal epithelial cell lines, such as T84 and FRT cells, are crucial models for studying intestinal chloride secretion and the effects of antisecretory compounds like this compound. uni.lubiorxiv.orgneobioscience.com T84 cells are human colonic epithelial cells that robustly express relevant chloride channels like CFTR and CaCC, making them suitable for measuring changes in chloride secretion in response to various agonists and inhibitors. uni.lubiorxiv.orgneobioscience.com FRT cells, particularly those stably expressing specific channels like CFTR or TMEM16A, are used to isolate and study the effects of this compound on individual membrane transport proteins. uni.lu These cell lines allow for controlled experimental conditions to assess the direct impact of this compound on ion channel activity. uni.lunih.govbiorxiv.org
Short-Circuit Current Measurements in Ussing Chambers for Electrogenic Ion Transport Analysis
Short-circuit current (Isc) measurements conducted in Ussing chambers are a standard and powerful technique for analyzing electrogenic ion transport across epithelial monolayers, including chloride ion secretion. uni.lubiorxiv.org In this assay, epithelial cell monolayers (e.g., T84 or FRT cells) are mounted in Ussing chambers, which allow for the independent control of bathing solutions on the apical and basolateral sides and the measurement of transepithelial current. uni.lu Changes in Isc reflect the movement of ions, such as chloride, across the epithelium. uni.lu Researchers use this method to quantify the inhibition of agonist-stimulated chloride secretion by this compound, observing concentration-dependent reductions in Isc. uni.luneobioscience.com For instance, this compound has been shown to inhibit the increase in short-circuit current produced by cAMP agonists like forskolin (B1673556) and calcium agonists like ATP and thapsigargin (B1683126) in T84 cells. uni.lu
Persistence of Inhibitory Action (Resistance to Washout)
A notable characteristic of this compound's inhibitory action is its persistence, demonstrating resistance to washout. uni.lunih.govguidetopharmacology.orgnih.govbiorxiv.orgresearchgate.net Experiments have shown that the inhibition of CFTR by this compound is slow to reverse, with less than 50% reversal of inhibition observed after 4 hours of washout. uni.lunih.govbiorxiv.org Similarly, the inhibitory effect on TMEM16A also lasts for several hours after washout. nih.govguidetopharmacology.orgnih.govresearchgate.net This prolonged pharmacodynamic effect suggests a strong and sustained interaction of this compound with its target chloride channels, which is a beneficial property for an antisecretory agent. uni.lunih.gov
Preclinical Pharmacological Investigations of Crofelemer
In Vitro Studies on Drug-Drug Interactions and Enzyme Modulation
In vitro assessments have provided insights into crofelemer's interaction with drug-metabolizing enzymes and transporters, particularly at concentrations relevant to the gastrointestinal lumen.
In vitro studies have indicated that this compound possesses the potential to inhibit cytochrome P450 (CYP) 3A4 isoenzyme activity at concentrations anticipated within the gastrointestinal (GI) lumen medscape.comfda.govrxlist.comwikidoc.orgglobalrph.comglobalrph.comfda.gov. However, due to the minimal systemic absorption of this compound, it is considered unlikely to systemically inhibit a range of CYP isoenzymes, including CYP1A2, CYP2A6, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4 fda.govwikidoc.orgglobalrph.com.
Further in vivo drug interaction studies were recommended to specifically characterize the potential for gut-level CYP3A4 inhibition using sensitive substrates like midazolam fda.govfda.gov. A crossover study conducted in healthy subjects demonstrated that this compound, administered at 500 mg four times daily (eight times the recommended daily dosage) for five days, did not significantly affect the systemic exposure of zidovudine (B1683550) or nelfinavir (B1663628) fda.govglobalrph.com. While a 20% decrease in lamivudine (B182088) exposure was observed in the same study, it was not deemed clinically significant fda.gov.
In vitro investigations have revealed that this compound has the capacity to inhibit the drug transporters Multidrug Resistance Protein 2 (MRP2) and Organic Anion-Transporting Polypeptide 1A2 (OATP1A2) at concentrations expected in the gut lumen medscape.comfda.govrxlist.comwikidoc.orgglobalrph.com. Conversely, these studies also indicated that this compound does not inhibit P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) at these gastrointestinal concentrations fda.govfda.gov.
Electrophysiological assessments demonstrated that this compound produced a dose-dependent inhibition of the human ether-a-go-go related gene (hERG) K+ channel current in vitro fda.gov. Despite this in vitro finding, the potential for QT prolongation in a clinical setting is considered minimal to none due to this compound's very low oral bioavailability, resulting in less than 2% free this compound systemically fda.gov. Furthermore, at a dose ten times the maximum recommended dose, this compound did not induce any clinically relevant prolongation of the QTc interval fda.gov.
Effects on Drug Transporters (e.g., Multidrug Resistance Protein 2 (MRP2), Organic Anion-Transporting Polypeptide 1A2 (OATP1A2))
Animal Models for Pharmacological Efficacy Studies
Animal models have been instrumental in demonstrating the pharmacological efficacy of this compound in various secretory diarrheal conditions, providing foundational evidence for its antisecretory actions.
Preclinical studies utilizing mouse models have shown that this compound, previously referred to as SP-303, effectively inhibits cholera toxin-induced fluid secretion researchgate.netdovepress.com. In these models, the administration of cholera toxin to adult mice typically leads to a significant increase in fluid accumulation within the small intestine. However, when SP-303 (at a dose of 100 mg/kg) was co-administered with cholera toxin, this elevation in fluid accumulation was significantly reduced researchgate.net.
The antisecretory mechanism of this compound is attributed to its inhibition of two distinct intestinal chloride channels: the Cystic Fibrosis Transmembrane conductance Regulator (CFTR) and calcium-activated chloride channels (CaCC) fda.govfda.govresearchgate.netplos.org. Data from these studies indicate that the estimated gastrointestinal lumen concentration of this compound, approximately 178 µM following a 125 mg twice-daily dose, is substantially higher than the half-maximal inhibitory concentration (IC50) for CFTR-mediated chloride secretion. Specifically, this concentration is 25-fold greater than the IC50 of 7 µM observed in T84 cells and 3.6-fold greater than the IC50 of 50 µM in Caco-2 cells fda.gov.
Canine models have been employed to evaluate the prophylactic effects of this compound in mitigating diarrhea induced by tyrosine kinase inhibitors (TKIs), such as neratinib (B1684480) biospace.comoncozine.complos.orgplos.orgresearchgate.netnih.govaacrjournals.org. Neratinib, an irreversible pan-HER tyrosine kinase inhibitor, is known to cause severe diarrhea in a high percentage of patients plos.orgplos.orgnih.gov.
A definitive 28-day study involved healthy female beagle dogs randomized into three groups (n=8 per group). All groups received daily oral doses of neratinib (40 mg for the first 5 days, followed by 80 mg for the subsequent 23 days). Concomitantly, dogs received either placebo capsules four times daily (control group), this compound 125 mg delayed-release tablets twice daily (BID), or this compound 125 mg delayed-release tablets four times daily (QID) oncozine.complos.orgplos.orgresearchgate.netnih.gov. Fecal scores were collected twice daily using the Purina Fecal Scoring (PFS) System plos.orgresearchgate.netnih.gov.
The results demonstrated that this compound prophylaxis significantly reduced the average number of weekly loose/watery stools compared to the placebo group. The control group experienced an average of 8.70 weekly loose/watery stools. In contrast, the this compound BID group averaged 5.96 weekly loose/watery stools (p=0.028), and the this compound QID group averaged 5.74 weekly loose/watery stools (p=0.021) oncozine.complos.orgplos.orgresearchgate.netnih.gov. There was no statistically significant difference in the reduction of diarrhea between the BID and QID this compound treatment groups (p=0.84) oncozine.complos.orgplos.orgresearchgate.net.
This compound also improved the proportion of "responder" dogs, defined as those with an average of one or no loose/watery stools per day, or seven or fewer loose/watery stools per week for at least two of the four weeks of the study oncozine.complos.org. In the placebo group, 3 out of 8 dogs were responders, whereas in the this compound BID group, 6 out of 8 dogs were responders (p=0.03), and in the this compound QID group, 7 out of 8 dogs were responders (p=0.02) aacrjournals.org. Furthermore, the least squares weekly mean fecal scores, reflecting diarrhea severity, averaged across the 4-week period were 5.1 for the control group, 3.9 for the BID group, and 4.1 for the QID group (p=0.005 and p=0.017, respectively) aacrjournals.org.
Table 1: Average Weekly Loose/Watery Stools in Canine Neratinib-Induced Diarrhea Model oncozine.complos.orgplos.orgresearchgate.netnih.gov
| Treatment Group | Average Weekly Loose/Watery Stools (Mean ± SD) | p-value vs. Control |
| Control (Placebo) | 8.70 ± 2.2 | — |
| This compound BID | 5.96 ± 2.2 | 0.028 |
| This compound QID | 5.74 ± 2.2 | 0.022 |
Table 2: Proportion of Responder Dogs in Canine Neratinib-Induced Diarrhea Model aacrjournals.org
| Treatment Group | Number of Responders (out of 8) | p-value vs. Control |
| Control (Placebo) | 3 | — |
| This compound BID | 6 | 0.03 |
| This compound QID | 7 | 0.02 |
Analysis of Intestinal Tissue Morphology and Barrier Function in Animal Modelsplos.org
While this compound's primary pharmacological action is to modulate chloride ion channels to normalize fluid and electrolyte balance in the gastrointestinal tract, its direct impact on intestinal tissue morphology and barrier function in animal models is primarily understood through its functional effects on fluid dynamics rather than direct structural repair. This compound is designed to reduce intestinal chloride ion and fluid secretion by acting on the apical membrane of intestinal mucosa plos.orgbiorxiv.orgcanalevia.com. This mechanism helps to normalize the fluid and electrolyte balance, which is crucial for maintaining the physiological environment of the intestine and indirectly supporting its barrier integrity plos.orgcanalevia.comwikipedia.org.
Furthermore, investigations utilizing patient-derived enteroids and Myosin Vb (MYO5B) knockout mouse models, which serve as preclinical models for Microvillus Inclusion Disease (MVID), have demonstrated this compound's ability to inhibit chloride and fluid secretion researchgate.netcloudfront.net. MVID is characterized by severe defects in intestinal brush border morphology, including loss of microvilli cloudfront.net. While this compound effectively inhibited the functional hypersecretion in these models, its primary role was in mitigating the functional consequences of fluid loss rather than directly restoring the underlying morphological defects researchgate.netcloudfront.net. The collective evidence from these animal and in vitro models suggests that this compound's antisecretory action functionally supports intestinal barrier function by preventing excessive fluid accumulation and maintaining luminal homeostasis.
Comparative Pharmacodynamic Analysis across Different Animal Species
Preclinical pharmacodynamic analyses have consistently demonstrated this compound's mechanism of action across various animal species, primarily through its inhibitory effects on intestinal chloride ion channels. This compound acts as a dual modulator of both the cyclic adenosine (B11128) monophosphate (cAMP)-stimulated cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel and the calcium-activated chloride channel (CaCC), specifically TMEM16A (ANO1) plos.orgbiorxiv.orgcanalevia.comwikipedia.orgnih.gov. This dual inhibition leads to a reduction in chloride ion and subsequent fluid secretion into the intestinal lumen, thereby normalizing the fluid and electrolyte balance plos.orgbiorxiv.orgcanalevia.com.
This antisecretory pharmacodynamic profile has been characterized in several animal models:
Dogs: Extensive studies in female beagle dogs have evaluated this compound's efficacy against tyrosine kinase inhibitor (TKI)-induced diarrhea, such as that caused by neratinib plos.orgnih.govresearchgate.net. This compound significantly reduced the incidence and severity of watery stools and improved stool consistency in these models plos.orgnih.govresearchgate.net. For instance, a 28-day preclinical study showed that this compound prophylaxis reduced the incidence and severity of neratinib-associated diarrhea by 30% researchgate.net. Dogs receiving this compound exhibited a lower average number of watery stools per week and a higher number of weeks with no loose/watery stools compared to control groups researchgate.net. The observed pharmacodynamic effects in dogs, such as improved stool consistency and reduced watery stools, showed remarkable similarity to those seen in pivotal human clinical trials researchgate.net.
Table 1: Pharmacodynamic Effects of this compound in Neratinib-Induced Diarrhea in Female Beagle Dogs researchgate.net
| Parameter | Control Group | This compound (BID) | This compound (QID) | p-value |
| Average Weekly Watery Stools | 9 | 6 | 6 | <0.05 |
| Average Weeks with No Loose/Watery Stools | 1.3 | 2.1 | 2.3 | <0.05 |
| Weekly Mean Fecal Scores | 5.1 | 3.9 | 4.1 | <0.05 |
Note: BID = twice daily, QID = four times daily. Fecal scores indicate consistency, with lower scores representing firmer stools.
Rats: Studies in rat models of osimertinib- and afatinib-induced diarrhea have demonstrated that this compound attenuates diarrhea by reducing fecal water content, consistent with its inhibitory action on calcium-activated chloride channels plos.org. In vitro studies using rat intestinal tissues and enterocytes further support the inhibition of both CFTR and CaCC channels plos.orgbiorxiv.org.
Mice: Early preclinical research indicated that this compound improved symptoms of cholera toxin-induced diarrhea in mice, highlighting its antisecretory efficacy in a model of severe secretory diarrhea wikipedia.org. Additionally, studies involving Myo5b knockout mouse models, used to investigate MVID, have shown that this compound effectively inhibits chloride and fluid secretion in enteroids derived from these mice, reinforcing the consistency of its mechanism of action across different species and disease models researchgate.netcloudfront.net.
The consistent pharmacodynamic profile of this compound across these diverse animal species underscores its targeted action on intestinal chloride channels, providing a robust foundation for understanding its antisecretory effects. The ability of this compound to modulate these fundamental ion transport pathways in various mammalian intestinal systems highlights its broad applicability in addressing secretory diarrheal conditions.
Investigational Pharmacokinetics and Biotransformation of Crofelemer
Systemic Absorption and Bioavailability Studies in Preclinical Models
Pharmacokinetic studies of crofelemer in both preclinical models and humans consistently demonstrate very low systemic absorption. This limited absorption is primarily attributed to its polymeric structure, as the intestinal absorption of proanthocyanidins (B150500) is generally restricted to monomeric and dimeric forms. researchgate.netwikipedia.orgoutbreak.infonih.govmassbank.eu
Evaluation of Minimal Systemic Absorption
Clinical and preclinical investigations have underscored the minimal systemic absorption of this compound following oral administration. In studies involving healthy adults and HIV-positive patients, this compound concentrations in plasma are typically below the quantifiable threshold. researchgate.netwikipedia.orgnih.govresearchgate.netsci-hub.senih.govnih.govnih.govmassbank.eu For instance, a food effect study involving a single 500 mg dose of this compound revealed detectable levels in only two out of 840 blood samples. researchgate.net Similarly, in the ADVENT clinical trial, this compound was detected in only 15 of 456 trough blood samples, with a maximum concentration of 77 ng/mL. researchgate.netmassbank.eu Preclinical studies in Sprague-Dawley rats further support this finding, indicating that approximately 1% of an oral radioactive dose of 14C-methylated this compound was absorbed, with the majority remaining in GI tract tissues and excreted unabsorbed. massbank.eu This low oral bioavailability means that standard pharmacokinetic parameters such as area under the curve (AUC), maximum concentration (Cmax), and half-life cannot be reliably estimated. nih.govresearchgate.netnih.govwindows.net
Detection Limits in Plasma and Quantitative Analytical Methods (e.g., LC/MS/MS)
Quantitative analysis of this compound in plasma has primarily relied on advanced chromatographic techniques. Early clinical development utilized High-Performance Liquid Chromatography (HPLC), with varying Limits of Quantification (LOQ) ranging from 50 to 500 ng/mL. researchgate.net More sensitive methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS), were employed in later studies, including the ADVENT and food effect trials, achieving an LOQ of 50 ng/mL. researchgate.netnih.govresearchgate.netmassbank.eu The consistent detection of this compound levels below this LOQ in most samples further corroborates its minimal systemic absorption.
Table 1: Detection Limits and Analytical Methods for this compound in Plasma
| Analytical Method | Limit of Quantification (LOQ) | Reference |
| HPLC | 50 - 500 ng/mL | researchgate.net |
| LC/MS/MS | 50 ng/mL | researchgate.netnih.govresearchgate.netmassbank.eu |
Intestinal Permeability Studies (e.g., using Caco-2 cell monolayers)
In vitro intestinal permeability studies using Caco-2 cell monolayers have been conducted to assess this compound's transport across the intestinal barrier. Caco-2 cells are a well-established in vitro model that mimics the human small intestine for drug transport and permeability screening. wikipedia.orguni.lu Studies evaluating the intestinal permeability of 14C-methylated this compound, along with marker compounds, concluded that there was minimal, if any, absorption or secretion of this compound in this in vitro model. researchgate.netmassbank.eu Furthermore, these studies indicated no P-glycoprotein-mediated transport of 14C-Crofelemer under the tested conditions. massbank.eu
Protein Binding Investigations (In Vitro)
In vitro investigations have explored the protein binding characteristics of this compound. Studies using 14C-methylated this compound demonstrated a high degree of binding to human plasma proteins. At concentrations of 30 µM and 50 µM, 14C-methylated this compound exhibited 95.4% and 98.8% binding to human plasma proteins, respectively. researchgate.netmassbank.eumassbank.eu However, due to the drug's negligible systemic absorption, in vivo protein binding was not quantified. researchgate.net
Table 2: In Vitro Protein Binding of 14C-Methylated this compound to Human Plasma Proteins
| Concentration | Percentage Bound to Human Plasma Proteins | Reference |
| 30 µM | 95.4% | researchgate.netmassbank.eumassbank.eu |
| 50 µM | 98.8% | researchgate.netmassbank.eumassbank.eu |
Metabolic Pathways and Metabolite Identification Research
The metabolism of this compound has not been fully characterized by the sponsor, either in vitro or in vivo. researchgate.netresearchgate.netsci-hub.sewindows.net
Role of Gastrointestinal Microflora in Proanthocyanidin (B93508) Degradation
This compound is a proanthocyanidin oligomer. researchgate.netwikipedia.org Literature suggests that gastrointestinal microflora play a significant role in the degradation of proanthocyanidins. researchgate.netoutbreak.infomassbank.eu Due to their complex and polymeric structure, a large portion of ingested proanthocyanidins, particularly those with a degree of polymerization greater than 3, are not absorbed in the upper gastrointestinal tract and reach the colon largely intact. outbreak.infomassbank.eu Once in the colon, these high-molecular-weight phenolics undergo microbial metabolism, which can lead to the production of various low-molecular-weight aromatic acids and valerolactones. outbreak.info While the general degradation of proanthocyanidins by gut microbiota is understood, specific data regarding the degradation of this compound by human gut microflora are not available. researchgate.net One metabolite, 4'-O-methylepigallocatechin, was identified in urine samples from a rat study, but this compound itself was not detected in quantifiable amounts in human urine samples. researchgate.net
Challenges in Metabolite Identification Due to Molecular Complexity
The identification of metabolites for this compound is significantly challenged by its complex chemical structure and its pharmacokinetic characteristics. This compound is not a single chemical entity but rather a heterogeneous mixture of oligomeric proanthocyanidins wikipedia.org. This oligomeric and polymeric nature, comprising various catechin (B1668976) and gallocatechin units, makes the isolation and structural elucidation of potential metabolites exceptionally difficult using standard analytical techniques.
Furthermore, a crucial aspect of this compound's pharmacokinetics is its minimal systemic absorption. Plasma concentrations of this compound are typically below the level of quantitation (50 ng/mL) following therapeutic doses drugbank.comfda.gov. Due to this negligible systemic exposure, no metabolites have been identified in the plasma of patients drugbank.com. The drug primarily acts locally within the gastrointestinal tract, and its limited entry into systemic circulation means that the conventional metabolic pathways observed for systemically absorbed drugs are not applicable or detectable for this compound drugbank.com.
Use of Radiolabeled Analogs (e.g., 14C-methylated this compound) in Mass Balance and Distribution Studies (with limitations)
To overcome the challenges associated with its complex structure and minimal absorption, radiolabeled analogs have been employed in some pharmacokinetic investigations of this compound. Specifically, 14C-methylated this compound, a radiolabeled analog, has been utilized in various studies fda.gov.
Applications of 14C-methylated this compound:
In vitro studies: This analog was used to assess intestinal permeability in Caco-2 cells and to investigate protein binding fda.gov.
In vivo studies: It was also applied in mass balance and distribution studies conducted in rats fda.gov.
Limitations of Radiolabeled Analogs: Despite their utility, the use of radiolabeled analogs like 14C-methylated this compound comes with significant limitations. This compound is a purified natural product, and therefore, a 14C radiolabel of the native this compound molecule cannot be synthesized directly fda.govfda.gov. Consequently, the 14C-methylated version is a modified analog. Results obtained using this methylated analog may not accurately characterize the intestinal permeability or the true mass balance and distribution of the unmethylated, native this compound compound fda.govfda.gov. In fact, a comprehensive mass balance study using the actual, unmodified this compound was not performed due to the inherent difficulty in labeling the complex compound fda.gov.
Excretion Pathways and Elimination Route Investigations
Given this compound's minimal systemic absorption, the investigation of its excretion pathways and elimination routes has also faced significant hurdles. As plasma concentrations are consistently below the quantifiable limit, the typical systemic elimination routes (e.g., hepatic metabolism followed by biliary or renal excretion) are not relevant for the majority of the administered dose drugbank.comfda.gov.
Due to the lack of significant systemic absorption, the route of elimination for this compound in humans has not been definitively identified through conventional pharmacokinetic studies drugbank.com. However, based on its poor absorption from the gastrointestinal tract, it is inferred that the primary route of elimination for the unabsorbed drug is via the feces. This aligns with the behavior of other orally administered compounds that exhibit minimal systemic bioavailability. At therapeutic doses of 125 mg twice daily, less than 1% of plasma samples showed this compound concentrations above the limit of quantification, further supporting the premise that the vast majority of the drug remains unabsorbed and is thus eliminated through the gastrointestinal tract fda.gov.
Advanced Research Directions and Methodological Innovations for Crofelemer
Development of Next-Generation Analytical Techniques for Complex Botanical Drugs
The inherent variability in natural raw materials poses significant challenges for the consistent characterization and quality control of botanical drugs like crofelemer researchgate.netnih.gove-bookshelf.depqri.org. Next-generation analytical techniques are crucial for dissecting the complex composition of this compound and ensuring batch-to-batch consistency and comparability researchgate.netfda.govnih.gove-bookshelf.de.
Current analytical approaches for this compound already employ a combination of advanced methods, including:
Liquid Chromatography (LC): Used for separation and monitoring of components. Reversed-phase HPLC coupled with UV absorption spectroscopy, fluorescence detection, and electrospray ionization mass spectrometry (ESI-MS), including MS/MS, has been utilized to analyze the chemical stability and identify degradation products of this compound researchgate.netnih.govnih.gov.
Mass Spectrometry (MS): Provides detailed information on the molecular weight and fragmentation patterns of the proanthocyanidin (B93508) oligomers, helping to identify specific components and their variations researchgate.netfda.govnih.govnih.gov. Specifically, Ultra-High Performance Liquid Chromatography coupled to tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and rapid method for quantifying complex molecules and assessing metabolic stability dndi.orgmdpi.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers insights into the structural properties of this compound's components, including 1H and 13C NMR and 2D NMR, which are essential for comprehensive characterization fda.govnih.gov.
Research is advancing towards integrating these techniques with data mining and machine learning approaches, such as principal component analysis and mutual information scores, to visualize complex analytical data sets and identify critical quality attributes (CQAs) that are most relevant in distinguishing between different populations of this compound researchgate.netnih.gov. This integrated approach helps in understanding how variations in raw material or processing might impact the final drug product's composition and bioactivity researchgate.netnih.gov.
Computational Chemistry and Molecular Modeling Approaches for Understanding this compound-Channel Interactions
Computational chemistry and molecular modeling are increasingly vital for understanding the intricate interactions between this compound's complex components and its biological targets, particularly ion channels researchgate.netnih.govhelsinki.fi.
Structure-Activity Relationship (SAR) Studies for Oligomeric ProanthocyanidinsSAR studies are crucial for identifying which structural features within the oligomeric proanthocyanidins (B150500) (OPCs) of this compound are responsible for their inhibitory activity on ion channelsinformahealthcare.com. By analyzing the chemical structure of various OPCs and their observed biological effects, researchers can determine the critical functional groups, degree of polymerization, and interflavan bond linkages that contribute to their efficacygoogle.com. This understanding can guide the modification of existing components or the design of new, more potent inhibitors.
Investigations into the Potential for Synthetic Analogs or Derivatives of this compound Components
Given the complexity and natural variability of botanical drugs, research into synthetic analogs or derivatives of this compound's active components is a significant advanced research direction gcs-web.comnasdaq.com. The goal is to develop compounds with improved purity, consistency, potency, and pharmacokinetic profiles compared to the natural mixture gcs-web.comwhiterose.ac.uk. While this compound itself is a complex mixture of proanthocyanidin oligomers, identifying the most active core structures could lead to the synthesis of simplified, single-entity drugs researchgate.netgoogle.com. This approach could offer advantages in manufacturing scalability and reduced batch-to-batch variability pqri.org. For example, the development of synthetic analogs of certain peptides has been explored to counteract conditions like chronic constipation researchgate.net.
Exploration of Novel Molecular Targets or Signaling Pathways Modulated by this compound
Beyond its established targets of CFTR and CaCC, research is exploring other potential molecular targets or broader signaling pathways that this compound might modulate researchgate.netnih.govtargetmol.comresearchgate.netpatsnap.combiospace.compath.orgtandfonline.com. This includes investigations into its reported anti-inflammatory and analgesic activities, which suggest broader pharmacological effects beyond direct ion channel inhibition biospace.com.
Potential areas of exploration include:
Inflammation Pathways: this compound has shown anti-inflammatory activity, which could involve modulation of inflammatory mediators or signaling cascades in the gut biospace.com. This could lead to its application in inflammatory bowel diseases annualreports.com.
Gut Microbiome Interactions: The interaction of this compound with the gut microbiome could influence its efficacy or lead to novel therapeutic effects jci.org.
Other Ion Channels or Transporters: While CFTR and CaCC are primary targets, this compound might interact with other ion channels or transporters that regulate fluid and electrolyte balance or cellular signaling in the gastrointestinal tract nih.govpath.orgjci.orgebi.ac.uk.
High-Throughput Screening and Omics Approaches: Utilizing high-throughput screening methods and omics technologies (e.g., proteomics, metabolomics) could help identify previously unrecognized molecular targets or pathways influenced by this compound or its metabolites researchgate.nethelsinki.fi. This systematic approach can uncover a more comprehensive understanding of its pharmacological landscape whiterose.ac.uk.
This expanded understanding of this compound's molecular interactions and broader biological effects could lead to new therapeutic applications beyond its current indications for secretory diarrhea patsnap.combiospace.comannualreports.com.
Application of Omics Technologies (e.g., Metabolomics, Proteomics) to Elucidate this compound's Biological Effects
The comprehensive understanding of a drug's biological effects and mechanisms of action has been significantly advanced by the advent of "omics" technologies, including metabolomics, proteomics, and transcriptomics. These high-throughput approaches allow for a holistic view of molecular changes within biological systems in response to therapeutic interventions. While this compound's primary mechanism involves the inhibition of cystic fibrosis transmembrane conductance regulator (CFTR) and calcium-activated chloride channels (CaCC) in the gastrointestinal tract, recent multi-omics investigations have begun to shed light on broader systemic and localized effects, particularly concerning its interaction with the gut environment. wikipedia.orgresearchgate.net
A notable multi-omics study investigated the protective mechanisms of this compound and loperamide (B1203769) in a rat model of afatinib-induced intestinal epithelial damage and diarrhea. atsjournals.org This research employed metabolomic profiling, transcriptomic enrichment analysis, and microbiome analysis to provide a comprehensive understanding of the drug's impact. atsjournals.org
Detailed Research Findings:
In the rat model, afatinib (B358) induced significant diarrhea, weight loss, and elevated serum levels of inflammatory biomarkers such as endotoxin, interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α). atsjournals.org Furthermore, afatinib caused prominent mucosal damage, particularly in the distal ileum, characterized by edema, inflammatory infiltration, epithelial villus atrophy or fusion, and loss of tight junctions. atsjournals.org Both this compound and loperamide demonstrated protective effects against afatinib-induced diarrhea and gut damage. atsjournals.org
Metabolomic Profiling: Metabolomic analysis revealed substantial alterations in metabolite profiles in the afatinib-treated group compared to controls. Specifically, 318 metabolites were found to be differentially abundant. atsjournals.org The most prominently enriched metabolic pathways identified through this profiling included:
Metabolism of xenobiotics by cytochrome P450. atsjournals.org
Retinol metabolism. atsjournals.org
Lysine degradation. atsjournals.org
This suggests that afatinib-induced intestinal damage and diarrhea are associated with significant perturbations in these metabolic processes, and this compound's protective effects may involve their modulation. atsjournals.org A strong correlation was also observed between cecal microbiota and metabolite profiles, indicating a potential role for the microbiota-metabolic axis in this compound's mechanism of action in this context. atsjournals.org
Transcriptomic Enrichment Analysis: Transcriptomic analysis complemented the metabolomic findings by identifying key signaling pathways modified in the afatinib group. The Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway was among the top modified pathways in the ileum, while the Interleukin-17 (IL-17) signaling pathway showed significant modification in the colon. atsjournals.org These findings suggest that this compound's ability to attenuate intestinal damage may involve the regulation of inflammatory and metabolic gene expression. atsjournals.org
Summary of Omics Findings on this compound's Biological Effects:
| Omics Technology | Key Findings in Afatinib-Induced Diarrhea Model (Rats) | Potential Implication for this compound's Action |
| Metabolomics | 318 differentially abundant metabolites. atsjournals.org | Modulation of metabolic pathways. atsjournals.org |
| Enriched pathways: Xenobiotics by CYP450, Retinol metabolism, Lysine degradation. atsjournals.org | Restoration of metabolic homeostasis. atsjournals.org | |
| Correlation between cecal microbiota and metabolite profiles. atsjournals.org | Regulation of microbiota-metabolic axis. atsjournals.org | |
| Transcriptomics | Modified pathways: PPAR signaling (ileum), IL-17 signaling (colon). atsjournals.org | Influence on gene expression related to inflammation and metabolism. atsjournals.org |
This multi-omics approach provides a more holistic understanding of how this compound exerts its protective effects beyond its direct ion channel modulation, pointing towards its influence on the gut microbiota and associated metabolic pathways, as well as broader transcriptional responses. atsjournals.org
Q & A
Q. What are the standard methodologies for characterizing Crofelemer’s physicochemical properties?
To assess this compound’s physicochemical stability, researchers typically employ high-performance liquid chromatography (HPLC) for purity analysis, size-exclusion chromatography (SEC) for molecular weight distribution, and spectroscopic techniques (e.g., UV-Vis, FTIR) for structural integrity. For instance, SEC retention time analysis at 12.1 minutes across wavelengths has proven effective in identifying subtle sample variations . Differential scanning calorimetry (DSC) and dynamic light scattering (DLS) are also used to evaluate thermal behavior and particle size distribution, respectively.
Q. How are biological assays designed to evaluate this compound’s chloride channel inhibition activity?
The T84 cell line chloride efflux assay is a standard method, where this compound’s activity is measured via chloride ion flux using fluorescent or radioactive tracers. However, limitations in sensitivity (e.g., inability to distinguish degraded samples) suggest combining this with patch-clamp electrophysiology for single-cell resolution . Researchers must optimize assay parameters such as incubation time, ion concentration, and control baselines to reduce noise.
What criteria define a robust research question for this compound stability studies?
Using the FINER model (Feasible, Interesting, Novel, Ethical, Relevant), researchers should ensure questions address gaps in stability protocols. For example: “How do accelerated aging conditions (40°C/75% RH) impact this compound’s polymeric structure compared to real-time degradation?” This aligns with PICOT (Population: this compound samples; Intervention: aging conditions; Comparison: control samples; Outcome: structural changes; Timeframe: 6 months) .
Advanced Research Questions
Q. How can machine learning classifiers distinguish between subtly different this compound samples?
Supervised learning models (e.g., Linear Discriminant Analysis, LDA) achieve >98% accuracy in classifying this compound samples by integrating multi-dimensional datasets (HPLC, SEC, DSC). Feature selection via mutual information scores reduces data complexity, prioritizing retention times and wavelengths with maximal discriminatory power . For example, LDA outperforms SVM and Random Forest classifiers in handling high-throughput chromatographic data .
Q. Why might biological assays fail to detect differences in this compound samples with known physicochemical variations?
Discrepancies arise when chemical degradation (e.g., polymer chain scission) does not alter ion channel binding kinetics. In one study, exponential relaxation modeling of chloride efflux trajectories showed no significant differences in rate constants (k) between samples, suggesting assay insensitivity or biologically irrelevant physicochemical changes . Researchers should validate findings with orthogonal methods, such as mass spectrometry or nuclear magnetic resonance (NMR).
Q. How can researchers resolve contradictions between analytical data and clinical outcomes in this compound studies?
Multi-modal data integration is critical. For instance, PCA can visualize latent variables in HPLC datasets, while hierarchical clustering identifies batch-specific anomalies. If clinical outcomes (e.g., antidiarrheal efficacy) conflict with in vitro data, researchers should re-evaluate bio-relevance of assay conditions (e.g., pH, enzyme presence) or explore metabolite interactions .
Methodological Design & Data Analysis
Q. What strategies optimize experimental design for this compound’s long-term stability studies?
Use a factorial design to test multiple variables (temperature, humidity, light exposure) simultaneously. For example, a 2³ design (3 factors at 2 levels each) reduces the number of experiments while capturing interaction effects. Include negative controls (unexposed samples) and validate stability indicators (e.g., polydispersity index) at each timepoint .
Q. How should researchers operationalize variables in this compound-related human trials?
Variables like “bioavailability” must be quantifiable. For pharmacokinetic studies, define plasma concentration thresholds (Cₘₐₓ, Tₘₐₓ) via LC-MS/MS. For patient-reported outcomes (e.g., symptom relief), use validated scales (e.g., Bristol Stool Scale) and ensure inter-rater reliability through blinded assessors .
Q. What statistical approaches address high-dimensional data from this compound characterization?
Dimensionality reduction techniques (PCA, t-SNE) simplify visualization of HPLC/SEC datasets. For classification, ensemble methods (e.g., Random Forest) handle non-linear relationships, while mutual information scores identify critical features. Bootstrap resampling improves confidence intervals for small sample sizes .
Ethical & Reproducibility Considerations
Q. How can researchers ensure reproducibility in this compound studies?
Publicly share raw datasets, instrument parameters (e.g., HPLC gradient profiles), and assay protocols via repositories like Zenodo. Use standardized reference materials (e.g., NIST-certified polymers) for inter-lab calibration .
Q. What ethical frameworks apply to this compound research involving human subjects?
Adhere to Declaration of Helsinki principles: obtain informed consent, anonymize patient data, and disclose conflicts of interest. For observational studies, ensure IRB approval and justify inclusion/exclusion criteria (e.g., excluding patients with comorbid GI disorders) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
